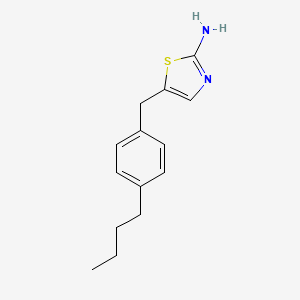

5-(4-Butylbenzyl)-1,3-thiazol-2-amine

Description

Significance of 1,3-Thiazole Ring System in Medicinal Chemistry

The 1,3-thiazole ring is a fundamental structural motif found in a multitude of biologically active compounds, including a number of FDA-approved drugs. drugbank.comnih.gov Its prevalence in medicinal chemistry can be attributed to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and hydrophobic and van der Waals interactions. The sulfur atom in the ring can also participate in coordination with metal ions in metalloenzymes.

The versatility of the thiazole (B1198619) nucleus allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles. Thiazole-containing compounds have demonstrated a broad spectrum of activities, including:

Antimicrobial activity : Thiazole derivatives have been extensively investigated for their potential as antibacterial and antifungal agents. nanobioletters.comrasayanjournal.co.in

Anticancer activity : A number of thiazole-based compounds have shown potent anticancer activity, with some, like Dasatinib, being used in clinical practice. rasayanjournal.co.inresearchgate.net

Anti-inflammatory activity : The thiazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). rasayanjournal.co.in

Antiviral activity : Thiazole derivatives have also been explored for their potential in combating viral infections. researchgate.net

The significance of the 1,3-thiazole ring is underscored by its presence in both natural products, such as Vitamin B1 (Thiamine), and synthetic drugs. This widespread occurrence highlights the chemical stability and favorable pharmacokinetic properties often associated with this heterocyclic system. rasayanjournal.co.in

Overview of Benzyl-Substituted Thiazole Amines in Research

Within the broad family of thiazole derivatives, benzyl-substituted thiazole amines represent a class of compounds that has garnered considerable attention in chemical and pharmacological research. This structural motif combines the versatile thiazole ring with a benzyl (B1604629) group, which can be readily modified to explore structure-activity relationships (SAR). The benzyl moiety provides a lipophilic character to the molecule, which can be crucial for its interaction with biological targets and for its ability to cross cell membranes.

Research into benzyl-substituted thiazole amines has revealed a range of biological activities. For instance, derivatives of 5-benzyl-1,3-thiazol-2-amine (B111427) have been investigated for their potential therapeutic applications. sciencescholar.usnih.gov The substitution pattern on the benzyl ring and the thiazole core can significantly influence the biological activity of these compounds. Studies have explored the synthesis and evaluation of various substituted benzyl thiazoles for activities such as:

Antimicrobial effects : The introduction of different substituents on the benzyl ring can modulate the antimicrobial potency of thiazole amines. nanobioletters.com

Anti-inflammatory properties : Analogue-based drug design has been employed to synthesize 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents. nih.gov

Anticancer potential : N-acylated 2-amino-5-benzyl-1,3-thiazoles have been synthesized and screened for their anticancer activity. researchgate.net

The synthetic accessibility of these compounds allows for the creation of large libraries for high-throughput screening, facilitating the discovery of new lead compounds for drug development.

Specific Focus on 5-(4-Butylbenzyl)-1,3-thiazol-2-amine within Current Research Paradigms

While extensive research exists for the broader class of benzyl-substituted thiazole amines, the specific compound This compound is not widely documented in publicly available scientific literature. However, based on the established biological activities of structurally similar compounds, its potential significance and research interest can be inferred.

The structure of this compound features a butyl group at the para-position of the benzyl ring. This alkyl substitution increases the lipophilicity of the molecule compared to its unsubstituted counterpart, 5-benzyl-1,3-thiazol-2-amine. This modification could potentially enhance its interaction with hydrophobic pockets in biological targets or improve its pharmacokinetic profile, for instance, by increasing its absorption or altering its metabolic stability.

Given the research on analogous compounds, potential areas of investigation for this compound would likely include:

Anticancer Activity : Research on related N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)acetamides has shown potent antiproliferative activity against various cancer cell lines. researchgate.net The presence of the butyl group in this compound could modulate this activity.

Antimicrobial Properties : The general antimicrobial activity of substituted thiazol-2-amine derivatives suggests that this compound could also be a candidate for screening against various bacterial and fungal strains. nanobioletters.com

Neurological Applications : The thiazole scaffold is present in compounds with central nervous system (CNS) activity. Further research could explore the potential of this compound to modulate neurological targets.

The table below presents a comparative overview of closely related benzyl-thiazole amine derivatives and their documented research focus, providing a framework for the potential research paradigms for this compound.

| Compound Name | Substitution on Benzyl Ring | Documented Research Focus |

| 5-benzyl-1,3-thiazol-2-amine | None | General structural motif in medicinal chemistry. sciencescholar.usnih.gov |

| 5-(4-bromobenzyl)-1,3-thiazol-2-amine | 4-Bromo | Intermediate in the synthesis of acetylcholinesterase inhibitors. researchgate.net |

| 5-(4-methylbenzyl)-1,3-thiazol-2-amine | 4-Methyl | Available as a research chemical. scbt.com |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)acetamides | Varied (on a related scaffold) | Antitumor activities. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2S |

|---|---|

Molecular Weight |

246.37 g/mol |

IUPAC Name |

5-[(4-butylphenyl)methyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C14H18N2S/c1-2-3-4-11-5-7-12(8-6-11)9-13-10-16-14(15)17-13/h5-8,10H,2-4,9H2,1H3,(H2,15,16) |

InChI Key |

NJJKJVUBGHYPST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-(4-Butylbenzyl)-1,3-thiazol-2-amine

The most established and widely applicable method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis. chemhelpasap.com This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). For the specific synthesis of this compound, the key precursors are 1-halo-3-(4-butylphenyl)propan-2-one and thiourea.

A plausible synthetic route commences with the preparation of the requisite α-haloketone. One effective method for this is the Arndt-Eistert homologation of (4-butylphenyl)acetic acid. organic-chemistry.orglibretexts.org This multi-step process first involves the conversion of the carboxylic acid to its corresponding acid chloride, typically using a reagent such as thionyl chloride or oxalyl chloride. The resulting (4-butylphenyl)acetyl chloride is then reacted with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.org Subsequent treatment of the diazoketone with a hydrogen halide (e.g., HCl or HBr) in a suitable solvent yields the desired 1-halo-3-(4-butylphenyl)propan-2-one.

With the α-haloketone in hand, the final step is the Hantzsch cyclization with thiourea. chemhelpasap.com The reaction is typically carried out by heating the two reactants in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction proceeds to form the hydrohalide salt of this compound, which can then be neutralized with a base (e.g., sodium carbonate or sodium bicarbonate) to afford the final product. chemhelpasap.com

Table 1: Proposed Established Synthetic Pathway

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | (4-Butylphenyl)acetic acid | 1. Thionyl chloride 2. Diazomethane 3. Hydrogen halide (HX) | 1-Halo-3-(4-butylphenyl)propan-2-one |

The mechanism of the Arndt-Eistert homologation begins with the formation of an acid chloride from the carboxylic acid. The acid chloride then undergoes nucleophilic attack by diazomethane, followed by the elimination of a chloride ion to produce a protonated diazoketone. A second molecule of diazomethane acts as a base to deprotonate this intermediate, yielding the α-diazoketone and diazomethane hydrochloride. In the final step of the homologation, the α-diazoketone is treated with a hydrogen halide, leading to the formation of the α-haloketone and nitrogen gas.

The Hantzsch thiazole synthesis commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide ion. chemhelpasap.com This initial step forms an S-alkylated isothiourea intermediate. Subsequently, an intramolecular cyclization occurs through the nucleophilic attack of one of the amino groups onto the carbonyl carbon of the ketone moiety. This is followed by a dehydration step, leading to the formation of the aromatic thiazole ring.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In the Arndt-Eistert homologation, the choice of solvent and temperature for the Wolff rearrangement of the diazoketone can influence the outcome. The reaction is often carried out in the presence of a metal catalyst, such as silver oxide, to promote the rearrangement. wikipedia.org

For the Hantzsch thiazole synthesis, several parameters can be adjusted. The choice of solvent can impact the reaction rate and yield, with polar protic solvents like ethanol and methanol being commonly employed. chemhelpasap.com The reaction temperature is also a critical factor; while some Hantzsch reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. chemhelpasap.com The stoichiometry of the reactants is another important consideration, with a slight excess of thiourea sometimes used to ensure complete consumption of the α-haloketone. The use of a base in the work-up is essential to neutralize the hydrohalide salt of the product and facilitate its isolation. chemhelpasap.com

Table 2: Optimization Parameters for Hantzsch Thiazole Synthesis

| Parameter | Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | Ethanol, Methanol, DMF | Can influence reaction rate and solubility of reactants and products. |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but may lead to side products. |

| Reaction Time | Varies (minutes to hours) | Monitored by TLC to ensure completion of the reaction. |

Novel Synthetic Approaches and Derivatization Strategies

In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for the synthesis of heterocyclic compounds, including thiazoles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the Hantzsch thiazole synthesis can significantly reduce reaction times, often from hours to minutes, while improving yields. bepls.com This rapid heating method can enhance the efficiency of the cyclization and dehydration steps, leading to a more streamlined synthesis of this compound.

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize the environmental impact. bepls.com This includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free or solvent-free reaction conditions. bepls.comresearchgate.net For instance, one-pot multicomponent reactions, where the α-haloketone is generated in situ followed by the Hantzsch condensation, can reduce the number of synthetic steps and minimize waste. nih.gov The use of solid-supported catalysts that can be easily recovered and reused also aligns with the principles of green chemistry. nih.gov

Synthesis of Analogues and Derivatives of this compound

The 2-aminothiazole (B372263) scaffold is a versatile platform for the synthesis of a wide range of analogues and derivatives. The primary amino group of this compound can be readily functionalized through various reactions. For example, acylation with acid chlorides or anhydrides can yield the corresponding amides. Reaction with isocyanates or isothiocyanates can produce urea (B33335) or thiourea derivatives, respectively. researchgate.net

Furthermore, the aromatic rings of the 5-(4-butylbenzyl) substituent can be modified to introduce additional functional groups, leading to a diverse library of analogues. For instance, electrophilic aromatic substitution reactions could be employed to introduce substituents on the phenyl ring. The synthesis of analogues with different alkyl groups in place of the butyl group on the benzyl (B1604629) moiety can be achieved by starting with the appropriately substituted phenylacetic acid in the Arndt-Eistert homologation.

Table 3: Examples of Potential Analogues and Derivatives

| Modification Site | Reaction Type | Potential Functional Groups |

|---|---|---|

| 2-Amino group | Acylation | Amides |

| 2-Amino group | Reaction with isocyanates | Ureas |

| 2-Amino group | Reaction with isothiocyanates | Thioureas |

Structural Modifications on the Butylbenzyl Moiety

The butylbenzyl portion of the molecule presents opportunities for modification at both the alkyl chain and the aromatic ring. The reactivity of the benzylic position—the carbon atom of the butyl group attached to the phenyl ring—is a key site for chemical change. lumenlearning.com

Oxidation of the Alkyl Side-Chain: The benzylic carbon and the rest of the alkyl chain are susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under heating, can lead to the cleavage of the butyl group and the formation of a carboxylic acid at the benzylic position. libretexts.org The reaction severity can be controlled to potentially yield intermediate oxidation products like ketones.

Reactions on the Aromatic Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution to introduce a variety of functional groups. The position of the new substituent is influenced by the directing effects of the existing butyl group. Common transformations include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS), which facilitates benzylic bromination through a radical mechanism. libretexts.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring.

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring can be performed to introduce new carbon-based substituents.

These modifications are summarized in the table below.

| Reaction Type | Target Site | Typical Reagents | Potential Product |

| Side-Chain Oxidation | Benzylic Carbon | KMnO₄, heat | Benzoic acid derivative |

| Benzylic Bromination | Benzylic C-H | N-Bromosuccinimide (NBS) | Benzylic bromide derivative |

| Aromatic Nitration | Phenyl Ring | HNO₃ / H₂SO₄ | Nitro-substituted derivative |

| Friedel-Crafts Acylation | Phenyl Ring | Acyl chloride, Lewis acid | Acyl-substituted derivative |

Modifications on the Thiazole Ring System

The thiazole ring is a stable aromatic heterocycle, but it can be functionalized under specific conditions. The primary positions for modification on the 2-aminothiazole scaffold are typically the C4 and C5 atoms. Given that the C5 position is already substituted with the butylbenzyl group, synthetic efforts would likely focus on the C4 position.

Electrophilic Substitution: While the 2-amino group is activating, electrophilic substitution on the thiazole ring can be challenging. However, under forcing conditions, halogenation or nitration at the C4 position may be possible.

Metal-Catalyzed Cross-Coupling: A more versatile approach for functionalizing the C4 position involves first introducing a halogen (e.g., bromine) and then using that as a handle for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki or Heck couplings could then be employed to form new carbon-carbon bonds, introducing aryl or vinyl substituents.

N-Alkylation of the Thiazole Ring: The nitrogen atom within the thiazole ring can be alkylated, although this typically requires harsh conditions and may compete with derivatization at the exocyclic amino group.

The following table details potential modifications to the thiazole ring.

| Reaction Type | Target Site | Typical Reagents | Potential Product |

| Halogenation | C4-position | Br₂, acetic acid | 4-Bromo derivative |

| Suzuki Coupling | C4-position (of 4-bromo derivative) | Arylboronic acid, Pd catalyst, base | 4-Aryl derivative |

| Heck Coupling | C4-position (of 4-bromo derivative) | Alkene, Pd catalyst, base | 4-Alkenyl derivative |

Derivatization at the Amino Group

The exocyclic 2-amino group is the most nucleophilic and readily derivatized site on the this compound molecule. A wide array of functional groups can be introduced through reactions with various electrophiles. nih.gov

Acylation and Sulfonylation: The amino group reacts readily with acylating agents such as acid chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation and Reductive Amination: The primary amine can be converted to a secondary or tertiary amine via reaction with alkyl halides. Alternatively, reductive amination with aldehydes or ketones in the presence of a reducing agent provides a controlled method for mono- or di-alkylation.

Formation of Ureas, Thioureas, and Guanidines: Reaction with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively. Guanidines can be synthesized by reacting the amine with a suitable guanylating agent.

Schiff Base Formation: Condensation of the amino group with various aromatic or aliphatic aldehydes yields imines, also known as Schiff bases. nih.gov

These derivatizations are outlined in the table below.

| Reaction Type | Reagent Class | Product Class |

| Acylation | Acid Chlorides / Anhydrides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Alkylation | Alkyl Halides | Secondary / Tertiary Amines |

| Urea Formation | Isocyanates | Ureas |

| Thiourea Formation | Isothiocyanates | Thioureas |

| Schiff Base Formation | Aldehydes | Imines (Schiff Bases) |

Structure Activity Relationship Sar Studies

Impact of the Butylbenzyl Moiety on Biological Activity

The benzyl (B1604629) portion of the moiety provides a rigid scaffold that positions the butyl group for effective interaction. Furthermore, the aromatic ring can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's active site. The substitution pattern on the phenyl ring is also a key factor; in this case, the para-substitution of the butyl group directs its interaction in a specific vector, which can be critical for achieving a desired biological effect. Modifications to the butylbenzyl moiety, such as altering the alkyl chain length, introducing unsaturation, or changing the substitution pattern, would be expected to significantly modulate the biological activity of the parent compound.

Role of the 1,3-Thiazole Ring in Activity Modulation

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netglobalresearchonline.net This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, is not merely a linker but an active contributor to the molecule's pharmacophore. researchgate.net The sulfur and nitrogen atoms are capable of forming hydrogen bonds, dipole-dipole interactions, and coordinating with metal ions within enzyme active sites.

Contribution of the 2-Amino Group to Biological Interactions

The 2-amino group is a critical functional group that significantly influences the biological profile of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine. As a primary amine, it can act as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in a biological target. The basicity of the 2-aminothiazole (B372263) moiety allows for potential salt bridge formation with acidic residues, further anchoring the molecule in the binding site. researchgate.net

The reactivity of the amino group also allows for the synthesis of a wide array of derivatives, such as amides, sulfonamides, and Schiff bases, which can be explored to fine-tune the compound's activity. nih.govmdpi.com The presence and position of the amino group are often crucial for the molecule's ability to elicit a specific biological response, and its removal or relocation would likely lead to a significant loss of activity.

Positional Isomerism and Stereochemical Considerations in SAR

Positional isomerism plays a crucial role in the structure-activity relationship of this compound. Shifting the butylbenzyl group to the 4-position of the thiazole (B1198619) ring would alter the spatial relationship between the lipophilic butylbenzyl moiety and the hydrogen-bonding 2-amino group. This change in geometry could significantly impact how the molecule fits into a receptor's binding site, potentially leading to a decrease or a complete loss of biological activity. mdpi.com Similarly, moving the amino group to the 4- or 5-position would drastically change the molecule's electronic and hydrogen bonding properties.

While this compound itself is achiral, the introduction of chiral centers, for instance by branching in the butyl chain or by substitution on the benzylic carbon, would introduce stereochemical considerations. In such cases, it is highly probable that one enantiomer would exhibit greater biological activity than the other, as is common with chiral drugs that interact with stereospecific biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

Descriptor Selection and Calculation

In QSAR studies of thiazole derivatives, a variety of molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors are broadly categorized as electronic, steric, hydrophobic, and topological. semanticscholar.orgjst.go.jp

Electronic Descriptors: These describe the electronic properties of the molecule and include parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.netimist.ma These are crucial for modeling electrostatic and hydrogen bonding interactions.

Steric Descriptors: These quantify the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific steric parameters like molar refractivity (MR). researchgate.netimist.ma

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, representing the molecule's lipophilicity and its ability to cross cell membranes. researchgate.net

Topological Descriptors: These are numerical values that describe the atomic connectivity in a molecule, such as connectivity indices and shape indices.

The selection of relevant descriptors is a critical step in building a robust QSAR model and is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression. nih.gov

| Descriptor Category | Examples | Significance in Modeling |

|---|---|---|

| Electronic | HOMO, LUMO, Dipole Moment | Models electrostatic and hydrogen bonding interactions. |

| Steric | Molecular Weight, Molar Refractivity (MR) | Quantifies the size and shape of the molecule. |

| Hydrophobic | LogP | Represents the molecule's lipophilicity. |

| Topological | Connectivity Indices, Shape Indices | Describes the atomic connectivity and branching. |

Model Development and Validation

Once the descriptors are selected, a mathematical model is developed using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods like Artificial Neural Networks (ANN). imist.ma An MLR model, for instance, would take the form of an equation where the biological activity is a linear function of the selected descriptors.

The predictive power of the QSAR model is rigorously assessed through internal and external validation. ijpsdronline.com

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to test the model's robustness and predictive ability on the training set of compounds. A high q² value (typically > 0.5) indicates a good model. ijpsdronline.comresearchgate.net

External Validation: The model is used to predict the activity of a separate set of compounds (the test set) that were not used in model development. The predictive ability is evaluated by the squared correlation coefficient (R²_pred) between the observed and predicted activities. nih.gov

For thiazole derivatives, successful QSAR models have been developed with good statistical significance, as indicated by high correlation coefficients (R²) and cross-validated correlation coefficients (q²). ijpsdronline.comresearchgate.net For example, a 2D-QSAR model for a series of aryl thiazole derivatives showed an r² of 0.9521 and a q² of 0.8619, indicating a highly predictive model. ijpsdronline.comresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, offering valuable insights for the design of new, more potent analogs. nih.gov

| Validation Parameter | Typical Value for a Good Model | Description |

|---|---|---|

| Correlation Coefficient (R²) | > 0.6 | Measures the goodness of fit of the model to the training data. |

| Cross-validated R² (q²) | > 0.5 | Assesses the predictive power of the model through internal validation. |

| Predictive R² (R²_pred) | > 0.5 | Evaluates the model's ability to predict the activity of an external test set. |

Prediction of Activity for Novel Analogues

The development of novel analogues of the lead compound this compound is heavily reliant on predictive computational models to estimate their potential biological activity before undertaking synthetic efforts. These in silico techniques, primarily Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are crucial for prioritizing the synthesis of compounds with the highest probability of success, thereby optimizing resources and accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational and mathematical modeling approach that aims to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For analogues of this compound, a QSAR model would be developed using a training set of structurally similar 2-aminothiazole derivatives with experimentally determined biological activities. nih.govexcli.de The model identifies key molecular descriptors—physicochemical properties such as mass, polarizability, electronegativity, van der Waals volume, and structural symmetry—that significantly influence the compound's activity. nih.gov

Once a statistically robust and predictive QSAR model is established, it can be used to forecast the biological activity of novel, unsynthesized analogues. nih.govnih.gov By calculating the molecular descriptors for a designed analogue, the validated QSAR equation can predict its activity. This allows for the virtual screening of a large number of potential structures, with researchers prioritizing the synthesis of those predicted to have the most potent activity. For instance, based on established QSAR models for similar scaffolds, modifications to the butyl group on the benzyl ring or substitutions on the thiazole ring could be evaluated for their predicted impact on activity.

Molecular Docking Studies

Molecular docking is another powerful computational tool used to predict the activity of novel analogues by simulating their binding interaction with a specific biological target, such as an enzyme or receptor. nih.govnih.gov This technique predicts the preferred orientation of a ligand (the analogue) when bound to a target, as well as the binding affinity, which is often represented as a docking score. uowasit.edu.iq

For novel analogues of this compound, molecular docking can elucidate how different structural modifications might enhance or diminish binding to the target protein. biointerfaceresearch.com For example, the model could predict how altering the length of the alkyl chain on the benzyl substituent affects hydrophobic interactions within the target's binding pocket. Similarly, the introduction of hydrogen bond donors or acceptors on the thiazole or benzyl rings can be assessed for their potential to form favorable interactions with key amino acid residues. mdpi.com Analogues that are predicted to have a higher binding affinity (e.g., a more negative docking score) are considered more likely to be active and are therefore prioritized for synthesis and biological evaluation. nih.govuowasit.edu.iq

The table below illustrates a hypothetical scenario of how predicted activity data for novel analogues might be presented, based on the outputs of QSAR and molecular docking studies.

| Compound ID | Modification from Parent Compound | Predicted Activity (QSAR Model) | Predicted Binding Affinity (Docking Score, kcal/mol) |

|---|---|---|---|

| Analogue 3.5.3-A | Replacement of butyl with a propyl group | High | -8.5 |

| Analogue 3.5.3-B | Replacement of butyl with a pentyl group | Moderate | -7.9 |

| Analogue 3.5.3-C | Addition of a hydroxyl group to the butyl chain | High | -8.8 |

| Analogue 3.5.3-D | Methyl substitution on the thiazole ring | Low | -6.5 |

| Analogue 3.5.3-E | Fluoro-substitution on the benzyl ring | High | -9.1 |

Biological Target Identification and Mechanistic Elucidation

Modulation of Specific Cellular Pathways

Further experimental research is required to identify and elucidate the biological targets and mechanisms of action of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine.

Signal Transduction Pathway Analysis

There is no available research detailing the specific signal transduction pathways modulated by this compound.

Gene Expression and Protein Regulation Studies (Omics Approaches)

No studies employing transcriptomics, proteomics, or other omics approaches to analyze the effects of this compound on gene expression or protein regulation have been identified.

Phenotypic Screening and Deconvolution of Mechanisms

Information regarding the use of this compound in phenotypic screening assays and any subsequent efforts to deconvolute its mechanism of action is not present in the public research domain. Phenotypic screening is a common strategy in drug discovery to identify compounds that produce a desired effect in cells or organisms without prior knowledge of the specific biological target.

Comparative Mechanistic Studies with Related Compounds

While the broader family of 2-aminothiazole (B372263) derivatives has been investigated for various biological activities, including anti-inflammatory and anticancer properties, comparative mechanistic studies that specifically include this compound are not available. Such studies are crucial for understanding how structural modifications, like the 4-butylbenzyl group at the 5-position of the thiazole (B1198619) ring, influence the compound's biological activity and mechanism of action relative to its analogs.

Further research is required to elucidate the biological targets and mechanisms of action of this compound.

Preclinical in Vitro and in Vivo Non Human Biological Activity

In Vitro Efficacy Studies in Cellular Systems

No specific data from dose-response studies for 5-(4-Butylbenzyl)-1,3-thiazol-2-amine in any cancer or other disease-relevant cell lines were identified. Such studies are crucial for determining the concentration range at which a compound elicits a biological response and for calculating key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Information regarding the selectivity of this compound is not available. Selectivity studies are performed to assess whether a compound's biological effects are specific to a particular cell type (e.g., cancer cells) while having minimal impact on healthy or non-target cells. This is a critical aspect of early-stage drug discovery to predict potential off-target effects.

There are no published studies on the effects of this compound on primary cell cultures. Research involving primary cells, which are isolated directly from tissues, can provide more physiologically relevant information compared to studies using immortalized cell lines.

In Vivo Efficacy and Proof-of-Concept Studies in Animal Models

No in vivo studies utilizing animal models to evaluate the efficacy of this compound for any specific disease or condition have been reported in the available literature. Consequently, there is no information on the rationale for the selection of any particular animal model.

As no in vivo studies have been published, there is no data on the pharmacodynamic endpoints or biomarker analysis for this compound. These assessments are vital in in vivo studies to understand the compound's mechanism of action and to measure its effects on biological markers related to the disease being studied.

Investigation of Efficacy in Various Non-Human Biological Systems

A comprehensive review of published research indicates that specific studies detailing the efficacy of this compound in non-human biological systems are not available in the public domain. While the broader class of 2-aminothiazole (B372263) derivatives has been a subject of extensive research, leading to the development of various biologically active molecules, data pertaining to the specific butylbenzyl substituted compound remains elusive.

Cell-Free Assays and Biochemical Characterization

Further investigation into the biochemical profile of this compound through cell-free assays has also yielded no specific results. The characterization of its direct molecular interactions and effects on biological macromolecules has not been documented in accessible scientific literature.

Enzyme Activity Assays

There are no available reports on the evaluation of this compound in enzyme activity assays. Consequently, its potential to inhibit or modulate the function of specific enzymes is currently unknown.

Protein-Protein Interaction Studies

No studies have been published that investigate the ability of this compound to interfere with or stabilize protein-protein interactions. This area of its potential biological activity remains unexplored.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for probing the molecular structure of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine. By interacting with electromagnetic radiation, these techniques provide detailed information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are fundamental for the structural confirmation of this compound.

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the butyl group, the benzyl (B1604629) group, and the thiazole (B1198619) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the different molecular fragments.

¹³C NMR: This method probes the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would display unique signals for each carbon atom in a different chemical environment, including those in the butyl chain, the aromatic ring, the methylene (B1212753) bridge, and the thiazole ring.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the type of information that would be obtained.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | Hypothetical Data | Hypothetical Data | Protons of the butyl group |

| Hypothetical Data | Hypothetical Data | Hypothetical Data | Protons of the benzyl CH₂ |

| Hypothetical Data | Hypothetical Data | Hypothetical Data | Aromatic protons |

| Hypothetical Data | Hypothetical Data | Hypothetical Data | Thiazole ring proton |

| Hypothetical Data | Hypothetical Data | Hypothetical Data | Amine protons |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the molecular formula. Furthermore, fragmentation patterns observed in the mass spectrum can offer additional structural information, revealing the characteristic breakdown of the molecule upon ionization. The molecular ion peak [M]⁺ would be expected, along with fragment ions corresponding to the loss of various subgroups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the thiazole and benzene (B151609) rings, and C-S stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic and heteroaromatic rings in this compound would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum, corresponding to π → π* and n → π* transitions.

A table of expected IR absorption bands for the key functional groups is provided below.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (amine) | Hypothetical Data |

| C-H (aromatic) | Hypothetical Data |

| C-H (aliphatic) | Hypothetical Data |

| C=N (thiazole) | Hypothetical Data |

| C=C (aromatic) | Hypothetical Data |

| C-S (thiazole) | Hypothetical Data |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of this compound. A reversed-phase HPLC method would typically be developed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The retention time of the compound would be a key parameter for its identification, and the peak area would be proportional to its concentration, allowing for accurate quantification.

Gas Chromatography (GC)

Gas Chromatography (GC) can also be utilized for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. If necessary, derivatization of the amine group could be performed to enhance its volatility. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information, making it a powerful tool for identifying and quantifying the compound in complex mixtures.

Crystallographic Analysis for Solid-State Structure

Crystallographic techniques, particularly X-ray diffraction, are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of "this compound" in its solid state. This information is vital for understanding its conformational properties and intermolecular interactions.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for elucidating the molecular structure of crystalline solids. While specific crystallographic data for "this compound" is not publicly available, analysis of closely related structures provides insights into the expected structural features.

For instance, the crystal structure of (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene), a more complex thiazole derivative, reveals that the thiazole ring is nearly planar. nih.gov The dihedral angles between this ring and the attached phenyl rings are significant, indicating a non-coplanar arrangement of the aromatic systems. nih.gov Similarly, the crystal structure of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate shows a planar core composed of the thiazole and carbamate (B1207046) moieties, with the phenyl ring inclined at a substantial angle. mdpi.com

Based on these analogous structures, it can be anticipated that the thiazole ring of "this compound" will also be largely planar. The butylbenzyl group is expected to be oriented at a significant dihedral angle with respect to the thiazole ring, influenced by steric hindrance and crystal packing forces. The solid-state structure will likely be further characterized by intermolecular hydrogen bonds involving the 2-amino group and the thiazole nitrogen atom, forming dimers or more extended networks.

| Structural Feature | Expected Characteristic |

| Thiazole Ring | Approximately planar |

| Dihedral Angle | Significant angle between the thiazole and benzyl rings |

| Intermolecular Interactions | Hydrogen bonding involving the amino group and thiazole nitrogen |

Co-crystallization with Biological Targets

Co-crystallization is a powerful technique used to study the interactions between a small molecule and its biological target, such as a protein or enzyme, at the atomic level. This involves forming a single crystal containing both the ligand ("this compound") and the macromolecule, and then determining the structure of this complex using X-ray diffraction.

While no specific co-crystallization studies involving "this compound" have been reported, the 2-aminothiazole (B372263) scaffold is a common motif in molecules designed to interact with various biological targets. For example, studies on other 2-aminothiazole derivatives have explored their potential as inhibitors of various enzymes.

The process of co-crystallization would involve preparing a purified solution of the target protein and a solution of "this compound". These solutions are then mixed, and crystallization is attempted under a wide range of conditions (e.g., varying pH, temperature, and precipitant concentration). Successful co-crystallization would yield crystals of the protein-ligand complex, and the subsequent X-ray diffraction analysis would reveal the precise binding mode of the compound in the active site of the protein. This information is invaluable for structure-based drug design and for understanding the mechanism of action.

Research on co-crystals of 2-aminothiazole derivatives with carboxylic acids has demonstrated the formation of robust hydrogen-bonding networks, which is a key aspect of molecular recognition at the active sites of biological targets. researchgate.net

Future Directions and Research Opportunities

Exploration of New Synthetic Pathways and Green Chemistry Innovations

Traditional synthesis methods for thiazole (B1198619) derivatives often involve hazardous reagents and generate significant chemical waste, creating environmental concerns. nih.govresearchgate.net Future research will increasingly focus on developing novel, sustainable synthetic routes for 5-(4-Butylbenzyl)-1,3-thiazol-2-amine, aligning with the principles of green chemistry. bohrium.com

Key innovations are expected in the following areas:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages by reducing reaction times, increasing yields, and often requiring less solvent compared to conventional heating methods. nih.govresearchgate.net

One-Pot Reactions: Designing multi-component, one-pot reaction protocols avoids the need to isolate intermediates, thereby saving time, resources, and reducing waste streams. bepls.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiazole Derivatives

| Feature | Conventional Synthesis | Green Chemistry Innovations |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication nih.govresearchgate.netbohrium.com |

| Solvents | Often volatile organic compounds (VOCs) | Water, Polyethylene glycol (PEG), ionic liquids researchgate.netbepls.com |

| Catalysts | Homogeneous catalysts, often toxic or difficult to remove | Heterogeneous catalysts, biocatalysts (recyclable) nih.govmdpi.com |

| Process | Multi-step with intermediate isolation | One-pot, multi-component reactions bepls.com |

| Waste Generation | High | Minimized |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

Advanced SAR and QSAR Modeling for Enhanced Selectivity

To optimize the therapeutic profile of this compound, a deep understanding of its structure-activity relationship (SAR) is crucial. Advanced computational techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, will be instrumental in this endeavor. acs.org QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov

Future research in this area will involve:

Developing Predictive QSAR Models: By synthesizing a focused library of analogues of this compound and evaluating their biological activity, robust QSAR models can be built. tandfonline.comnih.gov These models use molecular descriptors (e.g., electronic, steric, and lipophilic properties) to predict the activity of novel, unsynthesized derivatives. tandfonline.com

Enhancing Selectivity: A major goal of medicinal chemistry is to design drugs that interact specifically with their intended target, minimizing off-target effects. QSAR models can be tailored to predict selectivity against a panel of related biological targets, guiding the design of analogues with improved specificity.

In Silico Screening: Once validated, these models can be used to virtually screen large chemical libraries to identify new derivatives with potentially high activity, prioritizing synthetic efforts and reducing costs. nih.gov

Table 2: Key Descriptors in QSAR Models for 2-Aminothiazole (B372263) Derivatives

| Descriptor Type | Example | Influence on Biological Activity | Reference |

|---|---|---|---|

| Topological | Moreau-Broto autocorrelation | Spatial arrangement of atoms and their properties along the molecular graph. | tandfonline.com |

| Electronic | Moran autocorrelation (weighted by charges) | Distribution of charges within the molecule, influencing interactions with targets. | tandfonline.com |

| Spatial | RPSA (Relative Positive Surface Area) | Related to the total molecular surface area, impacting solubility and binding. | tandfonline.com |

| Constitutional | Frequency of nitrogen content | The number of nitrogen atoms at specific topological distances can impact potency. | nih.gov |

Discovery of Novel Biological Targets and Polypharmacology Investigations

The 2-aminothiazole scaffold is known for its promiscuous binding, interacting with a wide array of biological targets to exert various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comwisdomlib.orgresearchgate.net This suggests that this compound may also exhibit polypharmacology—the ability to modulate multiple targets.

Future research should focus on:

High-Throughput Screening (HTS): Screening the compound against large panels of enzymes (e.g., kinases), receptors, and ion channels can uncover previously unknown biological targets. nih.gov

Phenotypic Screening: Evaluating the compound's effect on cellular models of various diseases can identify novel therapeutic applications without a priori knowledge of the specific target. nih.gov

Target Deconvolution: Once a phenotypic effect is observed, "omics" technologies (proteomics, genomics) can be used to identify the specific molecular target(s) responsible for the compound's activity. This can reveal novel mechanisms of action and open up new avenues for drug development. researchgate.net

Development of Advanced In Vitro and Organoid Models

To better predict the clinical efficacy of this compound, it is essential to move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models that more accurately recapitulate human physiology are becoming central to drug discovery. nih.gov

Future directions include:

3D Spheroid Cultures: These models mimic the three-dimensional architecture of tissues, providing a more realistic environment to study compound efficacy.

Patient-Derived Organoids: Organoids are miniature, self-organizing 3D structures grown from patient stem cells that resemble human organs. researchgate.net Testing this compound on disease-specific organoid models (e.g., tumor organoids) can provide highly relevant data on efficacy and patient-to-patient variability. nih.govresearchgate.net

Organs-on-a-Chip: These microfluidic devices contain living cells in a system that simulates the activities and mechanics of entire organs, allowing for the study of a compound's effect in a dynamic, multi-organ context.

The use of these models can provide more accurate predictions of a compound's in vivo behavior, potentially reducing the reliance on and improving the success rate of subsequent animal studies. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast and complex datasets to make predictions and generate novel insights. nih.govpremierscience.com The application of these technologies will be a cornerstone of future research on this compound.

Potential applications include:

Predictive Modeling: ML algorithms can be trained to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its bioactivity against various targets. nih.govgithub.ioijcrt.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov These models could be used to generate novel analogues of this compound with optimized potency and selectivity.

Synthesis Prediction: AI tools can retrospectively analyze the chemical literature to propose novel and efficient synthetic routes, including those that prioritize green chemistry principles. digitellinc.com

Target Identification: By analyzing large-scale biological data, such as genomic and proteomic data, AI can help identify novel biological targets for which the compound might be effective. nih.gov

The integration of AI and ML into the research pipeline promises to accelerate the entire discovery and development process, from initial design to preclinical testing. premierscience.com

Q & A

Q. What are the optimized synthetic routes for 5-(4-butylbenzyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The synthesis of thiazole derivatives often involves nucleophilic substitution or condensation reactions. For this compound, a two-step approach is common:

- Step 1 : Reacting 4-butylbenzyl halide with 2-aminothiazole under basic conditions (e.g., NaOH or K₂CO₃) to form the benzyl-thiazole linkage.

- Step 2 : Purification via column chromatography or recrystallization. Ultrasound-assisted synthesis (20–40 kHz, 50–70°C) can enhance reaction efficiency by reducing time (6–8 hours vs. 24 hours conventionally) and improving yields (75–85%) . Microwave irradiation may further optimize kinetics but requires precise temperature control to avoid decomposition .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm the thiazole core and substituents (e.g., butylbenzyl group at C5). Aromatic protons appear as multiplet signals at δ 7.2–7.4 ppm, while the butyl chain shows peaks at δ 0.8–1.6 ppm .

- X-ray Crystallography : Resolves spatial configuration, bond angles (e.g., C-S-C ~95° in thiazole), and packing motifs. For analogs, unit cell parameters (e.g., a = 19.2951 Å, β = 119.2°) and space group (e.g., I 1 2/a 1) are reported .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 289.1 for C₁₄H₁₈N₂S) .

Q. What preliminary biological activities have been reported for this compound?

Thiazole derivatives exhibit antimicrobial and antitumor potential. For example:

- Antimicrobial : Analogous compounds (e.g., 5-benzyl-1,3-thiazol-2-amine) show inhibition zones of 8–19 mm against Staphylococcus aureus and Escherichia coli at 50 µg/mL .

- Antitumor : Derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine demonstrate IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. For example, electron-withdrawing substituents (e.g., -NO₂) on the benzyl group may enhance electrophilic interactions with microbial enzymes .

- Molecular Docking : Simulations with target proteins (e.g., E. coli DNA gyrase) identify key binding residues (e.g., Asp73, Gly77) and optimal substituent orientations .

Q. How should researchers address contradictions in bioactivity data across species or assays?

- Case Study : In antimicrobial screening, a derivative may show high activity against Bacillus subtilis (zone = 19 mm) but low activity against Pseudomonas aeruginosa (zone = 3 mm) . This variability arises from differences in bacterial membrane permeability or efflux pump efficiency.

- Methodological Adjustments :

- Use standardized protocols (e.g., CLSI guidelines) for MIC/MBC assays.

- Validate results with orthogonal assays (e.g., time-kill kinetics).

- Control for solvent effects (e.g., DMSO ≤1% v/v) .

Q. What strategies improve the compound's stability and solubility for in vivo studies?

- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., this compound HCl: solubility >10 mg/mL in PBS).

- Prodrug Design : Esterification of the amine group (e.g., acetyl or PEG-ylated derivatives) improves plasma stability .

- Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles increases bioavailability and reduces hepatic clearance .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.